3-Amino-biphenyl-2-carbonitrile
Overview
Description
3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It consists of a biphenyl structure with an amino group at the 3-position and a nitrile group at the 2-position
Scientific Research Applications
3-Amino-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to biphenyl, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or prevention of cancer cell growth .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-biphenyl-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-nitrobiphenyl with a suitable nitrile source under reducing conditions. For example, 3-nitrobiphenyl can be reduced to 3-aminobiphenyl using hydrogen gas in the presence of a palladium catalyst. The resulting 3-aminobiphenyl can then be reacted with a nitrile source, such as cyanogen bromide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and nitrile addition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 3-nitro-biphenyl-2-carbonitrile.
Reduction: Formation of 3-Amino-biphenyl-2-amine.
Substitution: Formation of halogenated biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Amino-biphenyl: Lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Amino-biphenyl-3-carbonitrile: Isomer with different substitution pattern, leading to distinct chemical properties.
4-Amino-biphenyl-2-carbonitrile: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness
3-Amino-biphenyl-2-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl scaffold
Properties
IUPAC Name |
2-amino-6-phenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIDQDTPOQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673327 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106274-68-4 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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